molecular formula C15H13FN2O2S B7467181 N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3-fluorophenoxy)acetamide

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3-fluorophenoxy)acetamide

Cat. No. B7467181
M. Wt: 304.3 g/mol
InChI Key: MCQQQZAZHLMSIZ-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3-fluorophenoxy)acetamide, also known as compound X, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3-fluorophenoxy)acetamide X is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that are essential for the growth and proliferation of cancer cells. Studies have shown that N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3-fluorophenoxy)acetamide X can induce apoptosis, or programmed cell death, in cancer cells by activating certain signaling pathways. Additionally, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3-fluorophenoxy)acetamide X has been shown to inhibit the migration and invasion of cancer cells, which are critical processes for the metastasis of cancer.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of cancer cell migration and invasion. Additionally, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3-fluorophenoxy)acetamide X has been shown to exhibit low toxicity in normal cells, making it a promising candidate for further development as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3-fluorophenoxy)acetamide X is its potent antitumor activity against various cancer cell lines, which makes it a promising candidate for further development as an anticancer agent. Additionally, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3-fluorophenoxy)acetamide X exhibits low toxicity in normal cells, which is a desirable characteristic for any potential drug candidate. However, one of the limitations of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3-fluorophenoxy)acetamide X is its relatively complex synthesis method, which may limit its scalability for large-scale production.

Future Directions

There are several future directions for the research and development of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3-fluorophenoxy)acetamide X. One potential direction is the optimization of the synthesis method to improve the yield and scalability of the N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3-fluorophenoxy)acetamide. Another direction is the elucidation of the mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3-fluorophenoxy)acetamide X, which could provide valuable insights into its potential applications in cancer therapy. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3-fluorophenoxy)acetamide X in vivo, which could provide valuable information for its further development as a drug candidate. Finally, the potential use of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3-fluorophenoxy)acetamide X as a building block for the synthesis of novel materials with unique properties should be explored further.

Synthesis Methods

Compound X can be synthesized through a multistep process that involves the reaction of 3-cyano-4,5-dimethylthiophene-2-carboxylic acid with 3-fluorophenol, followed by the addition of N,N'-carbonyldiimidazole and N,N-dimethylacetamide. The resulting product is then purified through column chromatography to obtain the final N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3-fluorophenoxy)acetamide X.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3-fluorophenoxy)acetamide X has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. In material science, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3-fluorophenoxy)acetamide X has been used as a building block for the synthesis of novel materials with unique properties, such as luminescence and conductivity. In organic synthesis, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3-fluorophenoxy)acetamide X has been utilized as a versatile intermediate for the synthesis of various N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3-fluorophenoxy)acetamides with diverse functionalities.

properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2S/c1-9-10(2)21-15(13(9)7-17)18-14(19)8-20-12-5-3-4-11(16)6-12/h3-6H,8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQQQZAZHLMSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)COC2=CC(=CC=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3-fluorophenoxy)acetamide

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